Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-
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Overview
Description
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- typically involves the reaction of a cyclopentene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-pentyl-1-cyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl[(2-hexyl-1-cyclopenten-1-yl)oxy]-: Similar structure but with a hexyl group instead of a pentyl group.
Silane, trimethyl[(1-cyclopenten-1-yloxy)methyl]-: Contains a cyclopentene ring attached to a methyl group.
Uniqueness
Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
203787-98-8 |
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Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
trimethyl-(2-pentylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-5-6-7-9-12-10-8-11-13(12)14-15(2,3)4/h5-11H2,1-4H3 |
InChI Key |
VZCAYJPFRCIHSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCC1)O[Si](C)(C)C |
Origin of Product |
United States |
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